An In-depth Technical Guide to 1-Benzyl-2-(chloromethyl)benzene
An In-depth Technical Guide to 1-Benzyl-2-(chloromethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and reactivity of 1-Benzyl-2-(chloromethyl)benzene (CAS RN: 7510-28-3). This versatile bifunctional organic compound, also known as 2-benzylbenzyl chloride, serves as a key intermediate in various synthetic applications, particularly in the development of novel pharmaceutical agents and complex molecular architectures. This document includes a compilation of its known physicochemical properties, detailed experimental protocols for its synthesis and subsequent reactions, and a discussion of its reactivity.
Chemical Properties and Data
1-Benzyl-2-(chloromethyl)benzene is a colorless to pale yellow liquid that is soluble in common organic solvents.[1] Its chemical structure features a benzene ring substituted with a benzyl group and a chloromethyl group in an ortho arrangement. This unique disposition of functional groups imparts a specific reactivity profile, primarily centered around the labile chlorine atom of the benzylic chloride moiety.
Table 1: Physicochemical Properties of 1-Benzyl-2-(chloromethyl)benzene
| Property | Value | Reference(s) |
| IUPAC Name | 1-benzyl-2-(chloromethyl)benzene | [1] |
| Synonyms | 2-Benzylbenzyl chloride | [1] |
| CAS Number | 7510-28-3 | [1] |
| Molecular Formula | C₁₄H₁₃Cl | [1] |
| Molecular Weight | 216.71 g/mol | [1] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Boiling Point | 318.5 ± 11.0 °C at 760 mmHg | |
| Density | 1.1 ± 0.1 g/cm³ | |
| Solubility | Soluble in organic solvents | [1] |
Experimental Protocols
Synthesis of 1-Benzyl-2-(chloromethyl)benzene
The synthesis of 1-Benzyl-2-(chloromethyl)benzene can be achieved through the chlorination of its corresponding alcohol, 2-benzylbenzyl alcohol. Several methods are available for the chlorination of benzylic alcohols, with the choice of reagent often depending on the desired reaction conditions and substrate tolerance.
Protocol: Chlorination of 2-Benzylbenzyl Alcohol using Thionyl Chloride
This protocol describes a general method for the chlorination of a benzylic alcohol using thionyl chloride, a common and effective chlorinating agent.
Materials:
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2-Benzylbenzyl alcohol
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Thionyl chloride (SOCl₂)
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Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
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Pyridine (optional, as a base)
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Saturated sodium bicarbonate solution
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Brine (saturated sodium chloride solution)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
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Round-bottom flask
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Reflux condenser
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Magnetic stirrer
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Separatory funnel
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Rotary evaporator
Procedure:
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In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-benzylbenzyl alcohol (1.0 eq.) in anhydrous dichloromethane.
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Cool the solution to 0 °C using an ice bath.
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Slowly add thionyl chloride (1.1 - 1.5 eq.) to the stirred solution. A small amount of pyridine (catalytic or stoichiometric) can be added to neutralize the HCl generated during the reaction.
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After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
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Upon completion, carefully quench the reaction by slowly adding the mixture to a stirred, saturated solution of sodium bicarbonate.
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Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volumes).
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Combine the organic layers and wash with brine.
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Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude 1-Benzyl-2-(chloromethyl)benzene.
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The crude product can be purified by column chromatography on silica gel if necessary.
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Caption: Synthetic workflow for 1-Benzyl-2-(chloromethyl)benzene.
Reactivity: Nucleophilic Substitution
The primary site of reactivity in 1-Benzyl-2-(chloromethyl)benzene is the chloromethyl group. The benzylic carbon is electrophilic and readily undergoes nucleophilic substitution reactions (Sₙ2 type), allowing for the introduction of a wide array of functional groups.
Protocol: Nucleophilic Substitution with a Generic Nucleophile (Nu⁻)
This protocol provides a general method for reacting 1-Benzyl-2-(chloromethyl)benzene with a nucleophile.
Materials:
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1-Benzyl-2-(chloromethyl)benzene
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Nucleophile (e.g., sodium azide, potassium cyanide, an amine, a thiol, etc.) (1.1 - 1.5 eq.)
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Anhydrous polar aprotic solvent (e.g., Dimethylformamide (DMF) or Acetonitrile)
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Round-bottom flask
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Magnetic stirrer
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Inert atmosphere setup (optional, but recommended)
Procedure:
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In a dry round-bottom flask, dissolve 1-Benzyl-2-(chloromethyl)benzene (1.0 eq.) in the chosen anhydrous polar aprotic solvent.
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Add the nucleophile to the stirred solution. If the nucleophile is a salt (e.g., NaN₃, KCN), it can be added directly. If it is a neutral species like an amine, a non-nucleophilic base (e.g., diisopropylethylamine) may be required to scavenge the HCl produced.
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Heat the reaction mixture to a temperature appropriate for the specific nucleophile and substrate (typically between room temperature and 80 °C).
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Monitor the reaction progress by TLC.
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Upon completion, cool the reaction mixture to room temperature.
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The work-up procedure will vary depending on the nature of the nucleophile and solvent used. A typical work-up involves partitioning the reaction mixture between water and an organic solvent (e.g., ethyl acetate), separating the organic layer, washing with water and brine, drying over an anhydrous salt, and concentrating under reduced pressure.
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The crude product is then purified by an appropriate method, such as column chromatography or recrystallization.
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